Bendazolhydrochlorid

Übersicht

Beschreibung

Bendazol hydrochloride, also known as Bendazol HCl, is a synthetic compound that is used in scientific research for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and ethanol. Bendazol hydrochloride is widely used in laboratory experiments, and its application in scientific research is growing.

Wissenschaftliche Forschungsanwendungen

Augenheilkunde: Hemmung des Fortschreitens der Myopie

Bendazolhydrochlorid wurde auf sein Potenzial zur Hemmung des Fortschreitens der Formdeprivationsmyopie (FDM) bei Kaninchen untersucht. Es wurde festgestellt, dass die Verbindung die Hochregulierung des Hypoxie-induzierbaren Faktors-1α (HIF-1α) unterdrückt, ein Protein, das mit dem Augenwachstum und der Entwicklung von Myopie in Verbindung gebracht wird. In einer kontrollierten Studie führte die topische Anwendung von this compound zu einer signifikanten Hemmung des Fortschreitens der Myopie, was auf einen neuartigen therapeutischen Ansatz zur Kontrolle dieses Zustands hindeutet .

Pharmakologie: Benzimidazolderivate

Als Benzimidazolderivat teilt this compound das pharmakologische Profil dieser Klasse von Verbindungen. Benzimidazole wurden ausgiebig auf ihre inhibitorischen Wirkungen auf verschiedene Enzyme untersucht, was zu einer breiten Palette therapeutischer Anwendungen führt. Dazu gehören antidiabetische, krebshemmende, antimikrobielle, antiparasitäre, analgetische, antivirale und antihistaminische Anwendungen sowie potenzielle Anwendungen in den Bereichen Herz-Kreislauf-Erkrankungen, Neurologie, Endokrinologie und Augenheilkunde .

Synthetische Chemie: Ligandenfreie Cyclisierung

In der synthetischen Chemie wird this compound im verbesserten kupferkatalysierten Cyclisierungsprozess zur effizienten Synthese von Benzimidazolen verwendet. Diese Methode, die unter milden und ligandenfreien Bedingungen arbeitet, hat eine breite Anwendbarkeit und hohe Produktausbeuten gezeigt, was sie zu einer wertvollen Strategie bei der Synthese von Benzimidazolderivaten macht .

Therapeutisches Potenzial: Imidazolhaltige Verbindungen

Imidazolhaltige Verbindungen wie this compound weisen eine breite Palette chemischer und biologischer Eigenschaften auf. Sie wurden für ihr therapeutisches Potenzial erkannt und zeigen vielfältige biologische Aktivitäten wie antibakterielle, antitumorale, entzündungshemmende und antidiabetische Wirkungen. Der Imidazolrest ist ein zentrales Strukturelement in vielen kommerziell erhältlichen Medikamenten, was seine Bedeutung in der Arzneimittelentwicklung unterstreicht .

Arzneimittelsynthese: Funktionelle Moleküle

Die regiokontrollierte Synthese von substituierten Imidazolen, einschließlich this compound, ist entscheidend für die Herstellung von funktionellen Molekülen, die in alltäglichen Anwendungen verwendet werden. Neuere Fortschritte in der Synthesetechnik konzentrieren sich auf den Bindungsaufbau während der Bildung des Imidazolrings, wodurch die Verträglichkeit der funktionellen Gruppen und die Substitutionsmuster verbessert werden .

Wirkmechanismus

Target of Action

Similar compounds such as benznidazole are known to target the causative organism in chagas disease, trypanosoma cruzi .

Mode of Action

It’s worth noting that compounds like benznidazole are thought to be reduced to various electrophilic metabolites by nitroreductases present in trypanosoma cruzi . These metabolites likely bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .

Biochemical Pathways

Similar compounds like benznidazole have been found to increase trypanosomal death through interferon-γ, which is likely present in increased amounts due to inflammation caused by macromolecule damage .

Pharmacokinetics

For compounds like benznidazole, it has been reported that they have a bioavailability of 917% and a Tmax of 293 h . The apparent volume of distribution is 39.19 L . Benznidazole is metabolized by nitroreductases in Trypanosoma cruzi and by cytochrome P450 enzymes .

Result of Action

Similar compounds like benznidazole have been found to cause damage to proteins, lipids, dna, and rna in the target organism .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Bendazol Hydrochloride exerts its effects by interacting with various biomolecules. It inhibits the polymerization of tubulin, leading to the loss of cytoplasmic microtubules . This disruption in the microtubule network impairs the uptake of glucose, depletes glycogen stores, and induces degenerative changes in the endoplasmic reticulum and mitochondria . Additionally, it inhibits the enzyme fumarate reductase, a co-enzyme in many cellular oxidation-reduction reactions . This results in decreased energy production and immobilization and death of parasites .

Cellular Effects

Bendazol Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton, affecting cell signaling pathways, and altering gene expression . The compound’s impact on cellular metabolism is evident in its ability to deplete glycogen stores and decrease ATP production .

Molecular Mechanism

The molecular mechanism of action of Bendazol Hydrochloride involves its binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This disruption of the microtubule network leads to impaired glucose uptake in the susceptible parasites and depletion of their glycogen stores . The subsequent release of lysosomes and degenerative changes in the endoplasmic reticulum and mitochondria result in decreased ATP production, which is essential for the survival of the helminth .

Metabolic Pathways

Bendazol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as fumarate reductase and affects metabolic flux and metabolite levels

Eigenschaften

IUPAC Name |

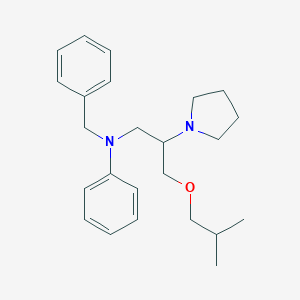

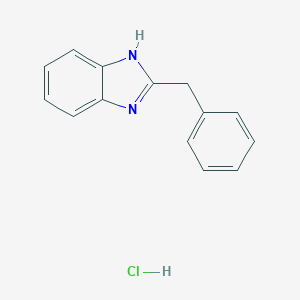

2-benzyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTQARUHALKPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-72-7 (Parent) | |

| Record name | Bendazol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30153179 | |

| Record name | Bendazol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1212-48-2 | |

| Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendazol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1H-benzimidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME751TL810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does chronic exposure to high-LET radiation affect the efficacy of Bendazol hydrochloride as a radioprotector?

A: While the research doesn't directly assess the radioprotective properties of Bendazol hydrochloride, it highlights that chronic high-LET radiation exposure in mice can induce genomic instability for at least two generations. [] This finding suggests that the efficacy of radioprotectors like Bendazol hydrochloride might be influenced by prior radiation exposure history and could potentially have transgenerational implications.

Q2: How does mechanical processing impact the biological activity of Bendazol hydrochloride?

A: Research demonstrates that mechanical activation techniques, such as grinding and fluidization, can significantly alter the biological activity of Bendazol hydrochloride. Specifically, dispersed forms of the compound exhibit a 1.5-fold increase in activation energy (obsEa) compared to the native form when tested on the Spirostomum ambiguum biosensor. [] This suggests that mechanical processing can modify the physicochemical properties of Bendazol hydrochloride, potentially impacting its bioavailability and pharmacological effects.

Q3: Can photochemical reactions be utilized for Bendazol hydrochloride quantification in pharmaceutical formulations?

A: A novel method employing photogenerated iodine titration has been developed for the rapid and cost-effective determination of Bendazol hydrochloride content in pharmaceutical formulations. [] This approach leverages the reaction between photogenerated iodine and Bendazol hydrochloride, offering a promising alternative to conventional analytical techniques for quality control purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)